

A Technical Guide to the Preclinical Studies of MALT1 Inhibitor MI-2

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Compound of Interest

Compound Name: MALT1 inhibitor MI-2

Cat. No.: B10761723

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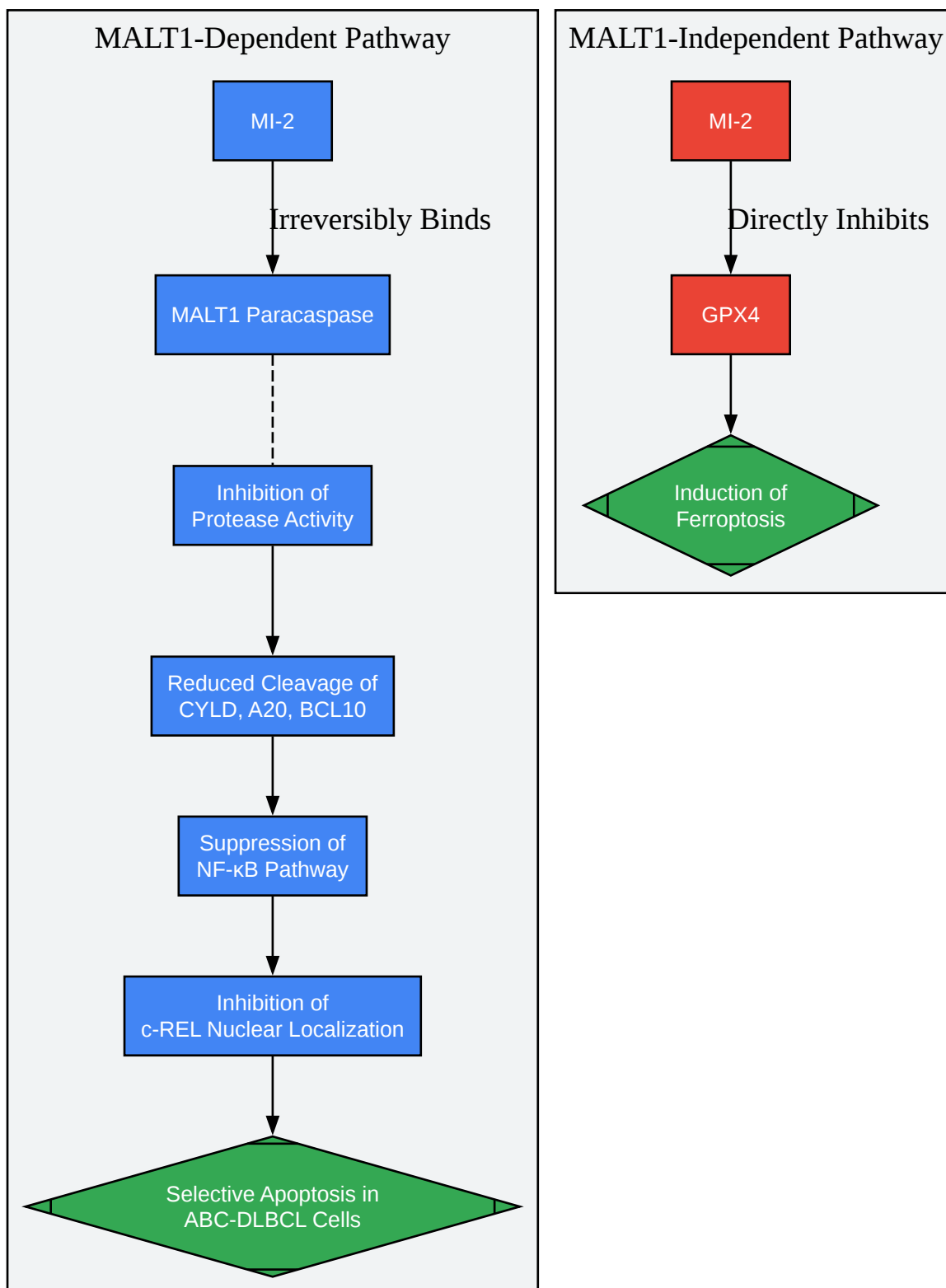
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on MI-2, an irreversible small-molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical regulator of NF- κ B signaling and a key therapeutic target in certain B-cell lymphomas. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows to support further research and development.

Core Mechanism of Action

MI-2 is an irreversible MALT1 inhibitor with a molecular weight of 455.72. It functions by directly binding to the MALT1 paracaspase, thereby suppressing its proteolytic function. In MALT1-dependent cancers, such as Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), this inhibition disrupts the constitutively active B-cell receptor (BCR) signaling pathway that drives oncogenesis. The primary consequence of MI-2-mediated MALT1 inhibition is the suppression of the canonical NF- κ B pathway, which is evidenced by reduced cleavage of MALT1 substrates (e.g., CYLD, BCL10, A20), inhibition of c-REL nuclear localization, and the downregulation of NF- κ B target genes. This cascade of events ultimately leads to selective growth inhibition and apoptosis in MALT1-dependent tumor cells.

Interestingly, recent studies have uncovered a potential MALT1-independent mechanism, suggesting MI-2 can also induce ferroptosis by directly targeting and inhibiting Glutathione Peroxidase 4 (GPX4). This dual-action potential warrants further investigation.



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Figure 1: Dual mechanism of action for the **MALT1** inhibitor **MI-2**.

Quantitative Data Summary

The preclinical efficacy of MI-2 has been quantified through various in vitro and in vivo studies. The data highlights its potency and selectivity for MALT1-dependent cancer cell lines.

This table summarizes the half-maximal inhibitory concentration (IC50) from cell-free enzymatic assays and the half-maximal growth inhibition (GI50) in various DLBCL cell lines.

Parameter	Target / Cell Line	Value (µM)	Reference
IC50	MALT1 (cell-free assay)	5.84	
GI50	HBL-1 (ABC-DLBCL)	0.2	
TMD8 (ABC-DLBCL)	0.5		
OCI-Ly3 (ABC-DLBCL)	0.4		
OCI-Ly10 (ABC-DLBCL)	0.4		
Resistance	U2932, HLY-1 (ABC-DLBCL, MALT1-independent)	Resistant	
Various GCB-DLBCL Cell Lines	Resistant		

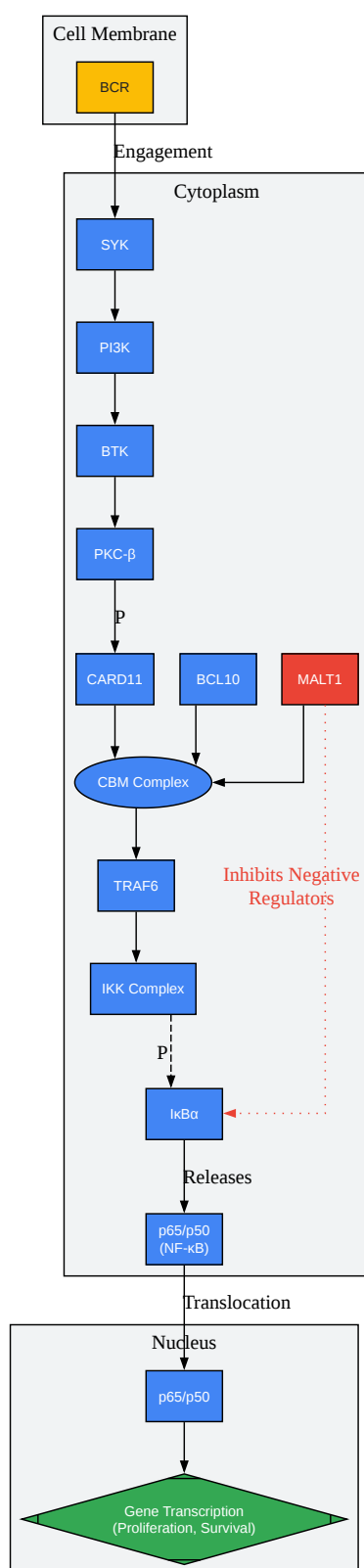
The lower GI50 values in cellular assays compared to the cell-free IC50 may be attributable to the irreversible binding mechanism of MI-2 and its accumulation within cells.

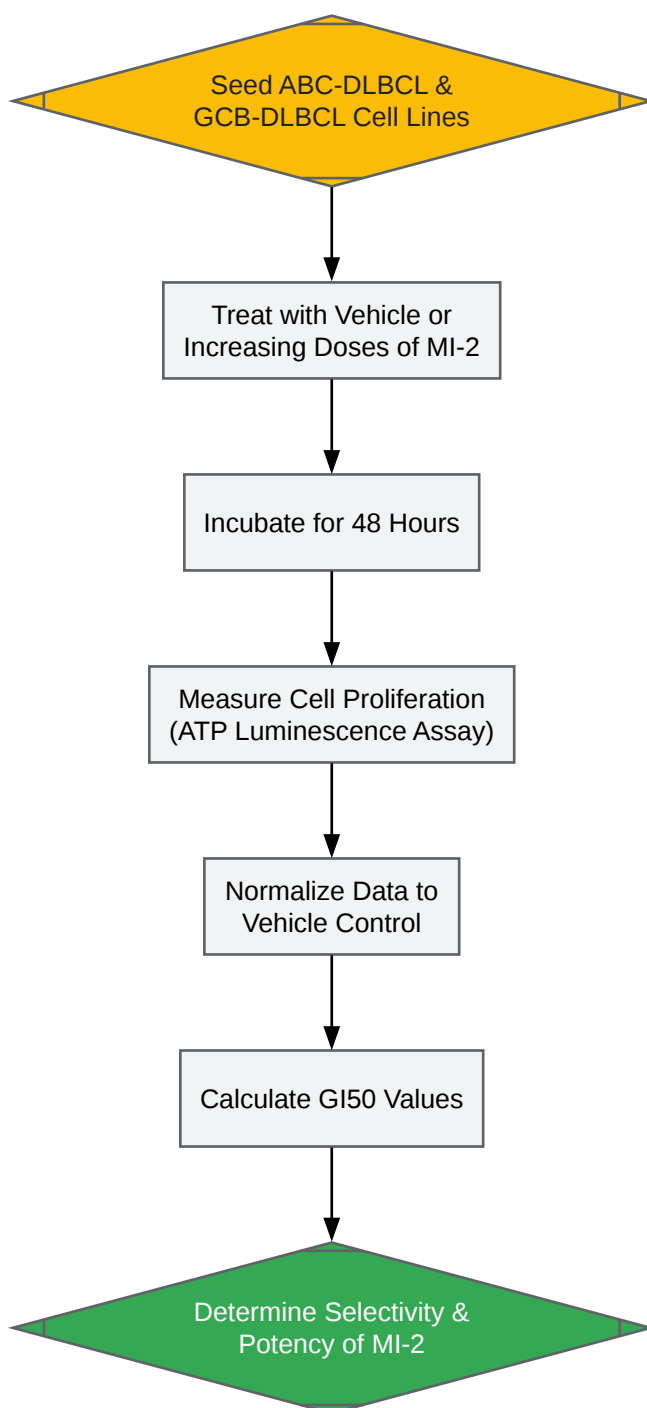
This table outlines the key parameters and outcomes from xenograft studies assessing MI-2's anti-tumor activity and safety profile in mice.

Parameter	Details	Reference
Animal Model	SCID NOD mice with human ABC-DLBCL (TMD8, HBL-1) or GCB-DLBCL (OCI-Ly1) xenografts.	
Dosage Regimen	25 mg/kg/day, administered intraperitoneally (i.p.).	
Efficacy	Profoundly suppressed tumor growth in TMD8 and HBL-1 (ABC-DLBCL) models.	
	No effect on tumor growth in the OCI-Ly1 (GCB-DLBCL) model.	
Toxicity	Nontoxic to mice at single doses up to 350 mg/kg.	
	No signs of toxicity (lethargy, weight loss) observed in a 10-day escalating dose study.	

Signaling Pathway Context

MI-2 targets the MALT1 protease, a central component of the CARD11-BCL10-MALT1 (CBM) signalosome. In ABC-DLBCL, chronic B-cell receptor signaling leads to the formation of the CBM complex, which recruits downstream effectors to activate the IKK signalosome, ultimately leading to the activation of NF- κ B. MALT1's proteolytic activity, which cleaves and inactivates negative regulators of NF- κ B like A20 and CYLD, is essential for sustaining this pro-survival signaling.





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